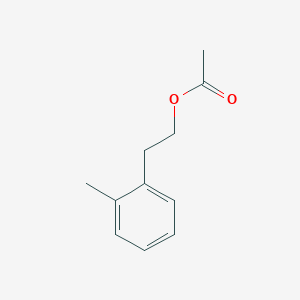

2-(2-Methylphenyl)ethyl acetate

Description

Historical Perspectives of Related Aromatic Ester Compounds

The history of aromatic compounds dates back to the late 18th and early 19th centuries when chemists identified a class of unusually stable compounds, many of which possessed distinct aromas, leading to the term "aromatic". utdallas.eduutdallas.edu The parent aromatic compound, benzene (B151609) (C6H6), was found to have a unique cyclic structure stabilized by resonance, a concept that was crucial in understanding the properties of this class of molecules. utdallas.eduutdallas.edu

Aromatic esters have a long history of use, initially valued for their pleasant fragrances in perfumes. numberanalytics.com Over time, their importance grew as their roles in various chemical and industrial processes were discovered. numberanalytics.com Today, aromatic esters are recognized for their applications beyond fragrances, including their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

The development of synthetic methods for creating esters, such as the Fischer esterification reaction between a carboxylic acid and an alcohol, has been a significant milestone in organic chemistry. chemtradeasia.ae This and other synthetic strategies have enabled the production of a vast array of aromatic esters with diverse structures and functionalities, catering to a wide range of applications.

Current Research Landscape and Emerging Directions for Methylphenyl Acetates

Current research on methylphenyl acetates and related compounds is diverse, with applications spanning from materials science to pharmaceuticals. For instance, methyl 2-(4-vinylphenyl)acetate is a versatile compound used in polymer chemistry and materials science for developing advanced materials like coatings and adhesives. The vinyl group in this compound allows for polymerization, while the acetate (B1210297) group can be modified to alter the polymer's properties.

In the field of synthetic organic chemistry, researchers are continuously developing new methods for the synthesis of complex molecules using methylphenyl acetate derivatives as building blocks or intermediates. For example, methods for the preparation of ethyl 2-bromo-2-(2-methylphenyl)acetate and methyl 2-(2-acetylphenyl)acetate have been described, highlighting the ongoing efforts to create novel compounds for further research. prepchem.comorgsyn.org Palladium-catalyzed reactions are also being explored for the synthesis of substituted phenyl derivatives, which can include methylphenyl acetate structures. acs.org

The fragrance and flavor industry remains a significant area of application for methylphenyl acetates. Methyl phenylacetate, for example, is known for its strong honey-like scent and is used in perfumes and to impart honey flavors in food products. odowell.comthegoodscentscompany.com Research in this area focuses on identifying and synthesizing new aromatic esters with unique and desirable organoleptic properties. The exploration of structure-odor relationships helps in designing new fragrance and flavor ingredients.

Furthermore, the broader market for esters like methyl acetate is expanding, driven by its use as a solvent in paints, coatings, and adhesives, as well as an intermediate in pharmaceutical production. marketresearchfuture.com This growth indicates a continuing demand for ester compounds and suggests that research into new applications and more efficient production methods for compounds like 2-(2-Methylphenyl)ethyl acetate will remain an active area of investigation.

Interactive Data Table: Properties of Related Aromatic Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Ethyl (2-methylphenyl)acetate | 40291-39-2 | C11H14O2 | 178.23 | Clear colorless liquid. stenutz.eubuyersguidechem.com |

| Ethyl 2-(4-methylphenyl)acetate | 622-47-9 | C9H9O2 | 178.23 | Clear colorless to slightly yellow liquid. echemi.com |

| Methyl 2-(4-vinylphenyl)acetate | 62667-42-9 | C11H12O2 | 176.21 | Features a polymerizable vinyl group. |

| Methyl phenylacetate | 101-41-7 | C9H10O2 | 150.17 | Strong honey-like odor. odowell.com |

| 2-Methylphenyl 2-(2-ethylphenoxy)acetate | Not Available | C17H18O3 | 270.32 | A related but more complex aromatic ester. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-5-3-4-6-11(9)7-8-13-10(2)12/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTMGKWSWNKDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307385 | |

| Record name | 2-(2-methylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-46-3 | |

| Record name | NSC190950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methylphenyl Ethyl Acetate

Laboratory-Scale Synthesis Approaches

Esterification Reactions and Catalytic Systems

The final and crucial step in producing 2-(2-methylphenyl)ethyl acetate (B1210297) is the esterification of 2-(2-methylphenyl)ethanol. This reaction typically involves the use of an acyl donor and a catalyst to facilitate the formation of the ester bond.

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of this process. For instance, enzymatic catalysis offers a green alternative to traditional chemical methods. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to effectively catalyze the synthesis of 2-phenylethyl acetate, a structurally similar compound. nih.govrsc.org Immobilization of the enzyme, for example, within a tetramethoxysilane (B109134) gel, can enhance its selectivity for the synthesis reaction over hydrolysis, a common side reaction in aqueous media. nih.govrsc.org In one optimized process using immobilized MsAcT, vinyl acetate served as the acyl donor, and a high conversion rate of 99.17% was achieved in water at 40°C. nih.govrsc.org

Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc), have also been employed as effective catalysts for the self-esterification of alcohols. nih.gov This method, which uses oxygen as an oxidant, can convert benzyl (B1604629) alcohol to benzyl benzoate (B1203000) in high yields. nih.gov The reaction is believed to proceed through the activation of the alcohol's O-H group, followed by the formation of an aldehyde intermediate, which is then converted to the ester. nih.gov

The choice of catalyst can significantly impact the reaction's yield and conditions. Below is a table summarizing the performance of different catalytic systems in esterification reactions.

| Catalyst System | Reactants | Product | Yield | Reaction Conditions |

| Immobilized Mycobacterium smegmatis Acyltransferase (MsAcT) | 2-Phenylethanol (B73330), Vinyl Acetate | 2-Phenylethyl Acetate | 99.17% | Water, 40°C, 30 min |

| [EMIM]OAc (Ionic Liquid) | Benzyl Alcohol | Benzyl Benzoate | Up to 94% | 1 MPa O₂, 80°C, 12 hours |

| Sulfuric Acid | 2-Phenylethanol, Acetic Acid | 2-Phenylethyl Acetate | - | Reactive Distillation |

| Layered Zinc Laurate/Stearate | Fatty Acids, Ethanol (B145695) | Fatty Acid Ethyl Esters | - | - |

| La³⁺/ZnO-TiO₂ (Photocatalyst) | Fatty Acids, Ethanol | Fatty Acid Ethyl Esters | - | - |

Multi-Component Reactions for Structural Analogues

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient route to complex molecules. nih.gov While a direct MCR for 2-(2-methylphenyl)ethyl acetate is not explicitly detailed, these reactions are instrumental in synthesizing structural analogues and precursors. For example, a five-component reaction has been used to synthesize tricarboxamide derivatives, starting from aromatic amines, aldehydes, t-butyl isocyanide, and Meldrum's acid. nih.gov This highlights the potential of MCRs to rapidly generate diverse molecular scaffolds that could be further elaborated to the target compound.

Grignard Reagent-Mediated Syntheses of Precursors

The synthesis of the precursor alcohol, 2-(2-methylphenyl)ethanol, can be effectively achieved using Grignard reagents. This versatile method allows for the formation of carbon-carbon bonds. libretexts.orgvedantu.com A common strategy involves the reaction of a Grignard reagent with an epoxide. For the synthesis of 2-(2-methylphenyl)ethanol, 2-methylphenylmagnesium bromide would be reacted with ethylene (B1197577) oxide. mdpi.com The Grignard reagent acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to ring-opening and, after acidic workup, the formation of the desired primary alcohol. youtube.comncert.nic.in

Alternatively, Grignard reagents can react with aldehydes. To synthesize 2-(2-methylphenyl)ethanol via this route, one could react formaldehyde (B43269) with 2-methylbenzylmagnesium bromide. libretexts.org

The general scheme for Grignard reagent-mediated synthesis of alcohols is as follows:

Primary Alcohols: Grignard reagent + Formaldehyde → Primary Alcohol libretexts.orgncert.nic.in

Secondary Alcohols: Grignard reagent + Aldehyde → Secondary Alcohol libretexts.orgncert.nic.in

Tertiary Alcohols: Grignard reagent + Ketone → Tertiary Alcohol libretexts.orgncert.nic.in

Michael Addition Reactions and Subsequent Transformations

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgijsdr.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.orgijsdr.org While not a direct route to this compound, the Michael addition is crucial for synthesizing substituted precursors. For instance, the Michael addition of a malonate ester to an α,β-unsaturated ketone can create a 1,5-dicarbonyl compound, which can then be further modified. ijsdr.org

In the context of synthesizing related structures, asymmetric Michael additions have been used to prepare β-substituted GABA derivatives. mdpi.com For example, the addition of acetaldehyde (B116499) to a nitroalkene, catalyzed by a chiral prolinol derivative, can yield a key intermediate for the synthesis of baclofen. mdpi.com These strategies demonstrate the potential of Michael additions to construct the carbon skeleton, which could then be converted to the desired phenylethanol precursor through subsequent reduction and functional group manipulations.

Amidation-Based Pathways for Related Aromatic Compounds

Amidation reactions are fundamental in organic synthesis for forming the robust amide bond. numberanalytics.commasterorganicchemistry.com While not directly leading to an ester like this compound, the synthesis of aromatic amides shares common principles with esterification, often involving the activation of a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

Common methods for amide synthesis include:

Direct Amidation: Reaction of a carboxylic acid with an amine using a coupling agent like DCC (dicyclohexylcarbodiimide). numberanalytics.commasterorganicchemistry.com

From Acid Chlorides: Reaction of an acid chloride with an amine. masterorganicchemistry.comlibretexts.org This is a highly efficient method. libretexts.org

Catalytic Amidation: Boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org

These amidation strategies are relevant as they showcase methods for activating carboxylic acids, a principle that can be applied to esterification. Furthermore, amides can be reduced to amines, which can then be further functionalized. libretexts.org

Reduction of Isocoumarin (B1212949) Derivatives to Phenylethanols

Isocoumarins are a class of lactones (cyclic esters) that can serve as precursors to 2-phenylethanol derivatives. nih.govniscpr.res.in The synthesis of isocoumarins can be achieved through various methods, including the palladium-catalyzed reaction of 2-halobenzoates with ketones or aldehydes. organic-chemistry.org Once formed, the isocoumarin can be reduced to the corresponding diol, which can then be selectively protected and further manipulated to yield the desired 2-phenylethanol derivative.

For example, the reduction of an isocoumarin with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester bond and reduce the carbonyl group, yielding a diol. Subsequent selective protection of the primary alcohol would allow for the deoxygenation of the benzylic alcohol, followed by deprotection to give the target 2-(substituted-phenyl)ethanol.

Synthesis Routes Involving Chiral Scaffolds with Methylphenyl Pendants

While specific literature on the synthesis of this compound using chiral scaffolds with methylphenyl pendants is not extensively documented, the principles of asymmetric synthesis can be applied to achieve chiral variants of this compound. Asymmetric synthesis is crucial when a specific enantiomer of a molecule is desired, often for applications in pharmaceuticals or fine fragrances where stereochemistry dictates biological activity or sensory properties.

General strategies applicable to this target molecule include enzymatic kinetic resolution and the use of chiral auxiliaries. For instance, enzymatic resolution has been successfully used for the synthesis of the related compound 1-phenylethyl acetate. scirp.org This method employs lipases, such as Novozym 435, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the chiral ester from the unreacted alcohol. scirp.org Another approach involves the use of chiral amines derived from amino acids to form metalloenamines, which can direct the stereoselective alkylation of aldehydes, a potential step in constructing the chiral backbone of the target molecule. uoa.gr The development of such a route for this compound would require the asymmetric synthesis of (R)- or (S)-2-(2-methylphenyl)ethanol, which could then be esterified to the final product.

Regioselective Synthesis and Isomer Control Strategies

The synthesis of this compound necessitates precise control over the position of the substituents on the aromatic ring, a challenge known as regioselectivity. The starting material, 2-(2-methylphenyl)ethanol, requires the ethyl group to be positioned ortho to the methyl group. A common method for creating such structures is the Friedel-Crafts reaction.

However, Friedel-Crafts acylation of toluene (B28343) (methylbenzene) with an acylating agent like ethanoyl chloride typically yields a mixture of isomers. The methyl group is an ortho-, para-directing group. libretexts.orgchemguide.co.uk Due to steric hindrance from the methyl group, the major product is overwhelmingly the para-isomer (4-methylacetophenone), with very little of the desired ortho-isomer being formed. libretexts.orgchemguide.co.uk

To achieve regioselective synthesis of the required ortho-isomer, alternative strategies must be employed. These can include:

Using directing groups: Employing a starting material with a strong ortho-directing group that can later be removed or converted.

Cycloaddition reactions: A general cycloaddition-based method has been developed to synthesize substituted phenols with complete control of regioselectivity, which can then be converted to the corresponding substituted benzenes. oregonstate.edu

Alternative precursors: Synthesizing the target via a different pathway that avoids the problematic Friedel-Crafts acylation step, such as starting with 2-methylbenzyl chloride.

Isomer distribution is highly dependent on reaction conditions, including temperature and the catalyst used. For example, in Friedel-Crafts alkylation of toluene, the isomer proportions can shift significantly with temperature changes, as different isomers have varying thermodynamic stabilities. libretexts.orgchemguide.co.uk Therefore, careful optimization and selection of the synthetic route are paramount to control isomer formation and selectively produce the ortho-substituted precursor needed for this compound.

Industrial Production Methods and Process Development

On an industrial scale, the focus shifts from intricate, multi-step laboratory syntheses to robust, efficient, and scalable processes. Key developments include continuous flow systems, automated reactors, and process intensification techniques like reactive distillation.

Continuous Flow Synthesis Processes

Continuous flow synthesis offers significant advantages over traditional batch processing for ester production, including improved safety, consistency, and throughput. mdpi.com In this method, reactants are continuously pumped through a reactor where the reaction occurs.

For esterification, this often involves a packed-bed reactor containing a solid catalyst. riken.jpmdpi.com A study on the continuous synthesis of the closely related 2-phenylethyl acetate demonstrated the use of a packed-bed reactor with an immobilized lipase (B570770) (Novozym® 435) as the biocatalyst. mdpi.com The reactants, 2-phenethyl alcohol and an acyl donor like ethyl acetate, are continuously pumped through the reactor, achieving very high conversion rates. mdpi.com This approach avoids the accumulation of by-products and allows the catalyst to be used for extended periods, making it highly suitable for industrial production. mdpi.com

Similarly, gold-on-titania (Au/TiO₂) has been used as a catalyst for the oxidative esterification of primary alcohols to their corresponding esters in a continuous flow system, highlighting a non-enzymatic route. rsc.orgrsc.org This method allows for selectivity towards either the carboxylic acid or the ester by adjusting reaction parameters like temperature and catalyst particle size. rsc.orgrsc.org

Development of Automated Reactor Systems

The development and optimization of industrial chemical syntheses are greatly accelerated by automated laboratory reactor (ALR) systems. rsc.org These systems replace traditional glassware setups and provide precise, automated control over all critical reaction parameters, including temperature, pressure, stirring speed, and reactant dosing. riken.jprsc.orgrsc.org

Companies like Mettler Toledo and Syrris offer advanced automated reactor platforms (e.g., EasyMax, OptiMax, Atlas HD) that enable chemists to run experiments unattended, 24/7. rsc.orgrsc.org All data is recorded automatically, ensuring high-quality, reproducible results and complete traceability. rsc.org These reactors are essential for efficiently screening different catalysts, solvents, and reaction conditions to determine the optimal parameters for the synthesis of this compound before scaling up the process. riken.jp

Table 1: Features of Modern Automated Reactor Systems

| Feature | Description | Benefit for Synthesis of this compound |

| Precise Temperature Control | Jacketed vessels with circulators allow for a wide temperature range (e.g., -90 °C to 180 °C) and rapid heating/cooling. rsc.org | Optimization of reaction rate and minimization of side products; ensures reaction safety. |

| Automated Dosing | Programmable pumps deliver precise volumes of liquid reactants over a specified time. | Accurate control of stoichiometry and reaction kinetics. |

| Real-time Monitoring | Integrated sensors for temperature, pressure, pH, and other parameters. rsc.org | Continuous data logging for process understanding, optimization, and reproducibility. |

| In-situ Analytics | Tools like FTIR spectrometers can be integrated to monitor reaction progress and intermediate formation in real-time. riken.jp | Provides deep mechanistic insight, allowing for rapid process optimization and quality control. |

| Unattended Operation | Pre-programmed recipes allow experiments to run safely overnight or over weekends. rsc.org | Increased productivity and faster process development cycles. |

| Data Logging & Reporting | Software automatically captures all experimental data and generates reports. rsc.org | Ensures data integrity, facilitates analysis, and simplifies knowledge sharing. |

Reactive Distillation Process Integration and Intensification

Reactive distillation (RD) is a prime example of process intensification, where a chemical reaction and a distillation-based separation occur simultaneously within a single unit. mdpi.comnih.gov This technique is particularly well-suited for equilibrium-limited reactions like esterification. aidic.it

In the synthesis of an ester like this compound from its corresponding alcohol and acetic acid, water is formed as a by-product. In a conventional reactor, the accumulation of water limits the reaction from reaching full conversion due to Le Châtelier's principle. In a reactive distillation column, the reaction occurs in a reactive zone (often containing a solid acid catalyst like Amberlyst-15), while the products are continuously separated by distillation. aidic.it Water, often as a low-boiling azeotrope with an entrainer like toluene, is removed from the top of the column, while the heavier ester product is collected at the bottom. aidic.it This continuous removal of a product shifts the equilibrium towards the formation of the ester, often achieving near-complete conversion of the limiting reactant. mdpi.comnih.gov The integration of reaction and separation into one unit can significantly reduce capital and operating costs. orgsyn.org

Optimization of Industrial Reaction Conditions and Yields

The ultimate goal of industrial process development is to maximize yield while minimizing cost and environmental impact. This is achieved through a systematic optimization of reaction conditions, heavily relying on the technologies described above.

Automated reactor systems are first used to perform Design of Experiments (DoE) studies. rsc.org By varying parameters such as temperature, pressure, catalyst loading, and the molar ratio of reactants, an optimal set of conditions can be identified quickly and efficiently. chemguide.co.uk

Once optimized on a lab scale, the process is scaled up using intensified methods like continuous flow synthesis or reactive distillation. For continuous flow, optimization involves adjusting the flow rate and reactor temperature to maximize productivity and conversion. mdpi.com In reactive distillation, parameters such as the reflux ratio, feed stage locations, and the amount of entrainer are optimized using process simulation software (e.g., Aspen Plus) to achieve the desired product purity and yield. aidic.itorgsyn.org For example, in the production of 2-phenylethyl acetate, a related ester, studies have shown that factors like 2-phenethyl alcohol concentration and flow rate are significant in determining the final molar conversion. mdpi.com Through these combined optimization strategies, the industrial production of this compound can be made highly efficient and economical. mdpi.comrsc.org

Process Stream Regeneration and Efficiency

In chemical manufacturing, particularly for equilibrium-limited reactions like esterification, process efficiency is critically linked to the ability to regenerate and recycle unreacted starting materials and solvents. The synthesis of this compound from 2-(2-methylphenyl)ethanol and an acyl donor (like acetic acid or ethyl acetate) is a reversible reaction. To achieve high conversion and maximize yield, the equilibrium must be shifted towards the product side. This is often accomplished by continuously removing one or more of the products (ester or water) from the reaction mixture.

Reactive Distillation:

A highly efficient method for integrating reaction and separation is reactive distillation (RD). researchgate.netutp.edu.my In a hypothetical RD process for this compound, the esterification would occur in a distillation column that also contains a catalyst. As the ester is formed, it is separated from the reactants based on boiling points. The process offers several advantages:

Overcoming Equilibrium Limitations: Continuous removal of the ester product drives the reaction forward, enabling conversions that can approach 100%. utp.edu.my

Energy Integration: The heat required for the distillation can also sustain the endothermic esterification reaction, leading to significant energy savings. researchgate.net

Reactant Recycling: Unreacted, higher-boiling 2-(2-methylphenyl)ethanol would flow back down the column into the reaction zone, while unreacted, more volatile acetic acid could be recovered from an overhead stream and recycled. This continuous recycling minimizes the loss of raw materials.

Advanced RD configurations, such as those integrated with external side reactors or membranes, can offer further optimization for reactions that are slow or require different temperature conditions than the distillation. researchgate.netacs.org

Solvent and Catalyst Regeneration:

In processes where a solvent is used, its recovery and reuse are paramount for economic viability and environmental performance. esrg.deresearchgate.net After the product is separated, the solvent stream, which may contain residual reactants, can be purified through distillation and recycled back into the process. google.comyoutube.com Similarly, if a homogeneous catalyst is used, it may be recovered from the aqueous phase and recycled. google.com However, the use of heterogeneous or immobilized catalysts is often preferred as it simplifies separation and regeneration, contributing to a more efficient and cleaner process.

| Process Parameter | Single-Pass Batch Reactor | Continuous Reactor with Stream Regeneration |

|---|---|---|

| Equilibrium Conversion | ~60-70% | >99% |

| Overall Process Yield | Low to Moderate | High |

| Reactant Recycle Stream | No (or requires separate downstream processing) | Yes (integrated) |

| Solvent Throughput | High | Low (due to recycling) |

| Waste Generation | High (unreacted materials) | Low |

Application of Green Chemistry Principles in Synthetic Routes

The synthesis of flavor and fragrance esters like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net Key applications in this area include the use of biocatalysts and environmentally benign solvents.

Biocatalysis:

Enzyme-catalyzed synthesis represents a significant green alternative to traditional chemical methods. researchgate.neteurekaselect.com Lipases and acyltransferases are particularly effective for esterification and transesterification reactions. nih.govrsc.org For the synthesis of the closely related 2-phenylethyl acetate, the use of immobilized enzymes like Candida antarctica lipase B (Novozym 435) or acyltransferase from Mycobacterium smegmatis has been extensively studied and demonstrates the potential for this technology. rsc.orgmdpi.com

Advantages of biocatalytic routes include:

Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and atmospheric pressure, reducing energy consumption. researchgate.net

High Selectivity: Enzymes exhibit high regio- and enantioselectivity, minimizing the formation of by-products and simplifying purification.

Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple batches, lowering costs and reducing waste. rsc.orgrsc.org Studies on isoamyl acetate synthesis showed that an immobilized lipase could be reused for up to ten cycles. nih.gov

"Natural" Labeling: Products made via biocatalysis can often be labeled as "natural," which is a significant advantage in the food and fragrance industries. eurekaselect.com

Solvent-free systems, where one of the reactants acts as the solvent, are a particularly green approach in biocatalysis. mdpi.com For instance, the synthesis of 2-phenylethyl acetate has been successfully performed in a solvent-free system using an excess of one reactant, which simplifies the process and eliminates solvent-related waste streams. mdpi.com

The following table compares a conventional chemical synthesis with a modern biocatalytic approach for a typical flavor ester.

| Parameter | Conventional Chemical Synthesis | Biocatalytic (Green) Synthesis |

|---|---|---|

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized Lipase (e.g., Novozym 435) |

| Temperature | High (reflux) | Mild (e.g., 30-60°C) researchgate.net |

| Solvent | Often hazardous (e.g., Toluene, Hexane) | Greener solvents (e.g., Acetonitrile) or solvent-free mdpi.comnih.gov |

| By-products | Side reactions common | High selectivity, minimal by-products |

| Catalyst Recycling | Difficult, often neutralized creating salt waste | Simple filtration and reuse rsc.org |

| Energy Consumption | High | Low |

Green Solvents:

The choice of solvent is a critical factor in green chemistry. Traditional esterification reactions often use volatile organic compounds (VOCs) like toluene or hexane (B92381). Research has focused on replacing these with less hazardous alternatives. Acetonitrile (B52724) has been demonstrated as a greener solvent for Steglich esterification, offering comparable rates and yields to traditional chlorinated solvents. nih.gov In some biocatalytic processes, water can be used as the solvent, representing an ideal green option, although challenges with substrate solubility and competing hydrolysis reactions must be managed. rsc.orgnih.gov

Chemical Reactions and Reactivity of 2 2 Methylphenyl Ethyl Acetate

Ester Hydrolysis and Saponification Mechanisms

Ester hydrolysis is a fundamental reaction of esters, including 2-(2-methylphenyl)ethyl acetate (B1210297). This process involves the cleavage of the ester bond, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, 2-(2-methylphenyl)ethyl acetate can be hydrolyzed to acetic acid and 2-(2-methylphenyl)ethanol. libretexts.orgchemguide.co.uk The reaction is reversible, and to achieve a high degree of hydrolysis, a large volume of water is typically used. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. youtube.combyjus.com Subsequent proton transfers and the elimination of the alcohol moiety result in the formation of the carboxylic acid and the regeneration of the acid catalyst. youtube.compsiberg.com

Base-Catalyzed Hydrolysis (Saponification):

When heated with a dilute alkali, such as sodium hydroxide (B78521), this compound undergoes saponification. chemguide.co.uk This reaction is irreversible and results in the formation of an alcohol and the salt of the carboxylic acid. chemguide.co.ukpsiberg.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. byjus.com This intermediate then collapses, leading to the departure of the alkoxide leaving group. byjus.com An acid-base reaction between the carboxylic acid and the alkoxide results in the final products. byjus.com Saponification is a common method for the hydrolysis of fats and oils to produce soap. chemguide.co.uk The kinetics of saponification for similar esters, like ethyl acetate, have been shown to be second order. quora.comscribd.com

| Reaction Type | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H2SO4), Water | Acetic acid, 2-(2-methylphenyl)ethanol | Reversible reaction chemguide.co.ukpsiberg.com |

| Saponification | Dilute Alkali (e.g., NaOH) | Sodium acetate, 2-(2-methylphenyl)ethanol | Irreversible reaction chemguide.co.ukpsiberg.com |

Oxidation Reactions and Product Characterization

While specific studies on the oxidation of this compound are not extensively documented in the provided search results, the oxidation states of the carbon atoms in the related compound ethyl acetate have been determined. youtube.com The methyl carbon has an oxidation state of -3, the carboxyl group carbon is +3, and the ethyl radical carbon is -2. youtube.com The oxidation of the alkyl side chain on the phenyl ring or the ethyl group of the ester could potentially occur under specific conditions, leading to various oxidation products. Characterization of such products would typically involve techniques like gas chromatography-mass spectrometry (GC-MS) for separation and identification. jmaterenvironsci.com

Reduction Reactions and Pathway Analysis

The reduction of esters is a significant transformation in organic synthesis. Generally, esters can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.gov For instance, the catalytic hydrogenation of ethyl acetate to ethanol (B145695) over nickel-based catalysts has been investigated. nih.gov This process can sometimes lead to by-products through transesterification reactions. nih.gov A plausible pathway for the reduction of this compound would involve the initial formation of an intermediate which then gets reduced to the corresponding alcohols, 2-phenylethanol (B73330) and ethanol.

Nucleophilic Aromatic Substitution Reactions on the Phenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlumenlearning.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orglibretexts.org The phenyl ring of this compound itself is not highly activated towards SNAr because the methyl and ethyl acetate groups are not strong electron-withdrawing groups. For a nucleophilic aromatic substitution to occur on the phenyl moiety of this compound, it would likely require the introduction of a strong electron-withdrawing group, such as a nitro group, onto the ring. researchgate.net The mechanism of SNAr typically proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orglibretexts.org

Friedel-Crafts Reactions of Related Aromatic Structures

The Friedel-Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. wikipedia.org These reactions are categorized as alkylations and acylations and proceed via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.org A significant limitation of this reaction is the possibility of carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. libretexts.orgyoutube.com In the context of a related structure like toluene (B28343) (methylbenzene), the methyl group directs incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk However, the product distribution can be influenced by reaction temperature. chemguide.co.uk

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640), also in the presence of a Lewis acid catalyst. libretexts.org A key advantage of acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polyacylation. libretexts.org The acyl group primarily substitutes at the para position in toluene. libretexts.orgchemguide.co.uk

| Reaction | Reagents | Catalyst | Key Characteristics |

| Friedel-Crafts Alkylation | Alkyl Halide | Lewis Acid (e.g., AlCl3) | Prone to carbocation rearrangements and polyalkylation. libretexts.orgyoutube.com |

| Friedel-Crafts Acylation | Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl3) | Generally avoids polyacylation. libretexts.org |

Derivatization Strategies for Advanced Compound Generation

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the volatility or detectability of a compound for analytical purposes, such as gas chromatography. jmaterenvironsci.com For instance, in the analysis of plant extracts containing ethyl acetate fractions, derivatization through silylation is employed to transform non-volatile compounds into more volatile silylated derivatives. jmaterenvironsci.com This involves reacting the sample with a silylating agent like a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). jmaterenvironsci.com Similar strategies could be applied to this compound or its hydrolysis products to facilitate their analysis or to generate new compounds with altered properties. For example, the hydroxyl group of 2-(2-methylphenyl)ethanol, obtained from hydrolysis, could be derivatized.

Stereoselective Transformations and Chiral Induction (based on related systems)

While specific information on stereoselective transformations of this compound is limited in the provided results, principles from related systems can be informative. The enzymatic synthesis of the related compound 2-phenylethyl acetate has been achieved with high conversion rates using immobilized acyltransferases. rsc.org Such biocatalytic approaches often exhibit high stereoselectivity. Furthermore, the development of catalysts for the asymmetric synthesis of various compounds is a major area of research. For instance, the synthesis of spirooxindole derivatives, which possess a unique and chiral framework, has been explored using various green catalytic approaches. researchgate.net These examples highlight the potential for developing stereoselective methods for the transformation of this compound, particularly if a chiral center were introduced into the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum of 2-(2-Methylphenyl)ethyl acetate (B1210297) provides a wealth of information through chemical shifts, integration, and signal multiplicity (splitting patterns). By analyzing these features, each proton environment in the molecule can be assigned.

The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the range of 7.0-7.3 ppm. Due to the ortho-substitution, these four protons are non-equivalent and will exhibit complex coupling, likely resulting in a multiplet. The ethyl group protons show distinct signals. The two protons of the methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear as a triplet at approximately 4.3 ppm. The two protons of the other methylene group, which is attached to the benzene ring (Ar-CH₂-), are observed as a triplet around 2.9 ppm. chemicalbook.com

The methyl protons of the acetate group (-C(O)CH₃) are in a distinct chemical environment and appear as a sharp singlet at about 2.0 ppm. nih.gov The methyl group attached to the benzene ring (Ar-CH₃) also produces a singlet, typically found further upfield around 2.2-2.3 ppm. chemicalbook.comdocbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(2-Methylphenyl)ethyl acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet (m) | 4H |

| Methylene (-O-CH₂-) | ~4.3 | Triplet (t) | 2H |

| Methylene (Ar-CH₂-) | ~2.9 | Triplet (t) | 2H |

| Aromatic Methyl (Ar-CH₃) | ~2.3 | Singlet (s) | 3H |

| Acetate Methyl (-C(O)CH₃) | ~2.0 | Singlet (s) | 3H |

Carbon (¹³C NMR) Chemical Shift Assignment and Isomeric Differentiation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 171 ppm. nih.gov The carbons of the aromatic ring typically resonate between 125 and 138 ppm. nih.gov Due to the ortho substitution, all six aromatic carbons are non-equivalent. The quaternary carbons (C1' and C2') will have different chemical shifts from the proton-bearing carbons (CH). The carbon of the methylene group attached to the oxygen (-O-CH₂-) is found around 65 ppm, while the benzylic methylene carbon (Ar-CH₂-) appears at about 35 ppm. nih.gov The acetate methyl carbon (-C(O)CH₃) resonates near 21 ppm, and the aromatic methyl carbon (Ar-CH₃) is found at a similar value, around 19-20 ppm. nih.govnih.gov

¹³C NMR is particularly powerful for distinguishing between isomers. For example, p-xylene (B151628) (para-substituted) shows only three carbon signals due to its high symmetry, whereas o-xylene (B151617) (ortho-substituted) shows four signals. youtube.comdocbrown.info This principle allows for the clear differentiation of this compound from its meta and para isomers, which would exhibit different numbers of aromatic carbon signals due to their varying symmetries. quora.comlibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~171 |

| Aromatic (C1', C2') | 136 - 138 |

| Aromatic (CH) | 125 - 131 |

| Methylene (-O-CH₂-) | ~65 |

| Methylene (Ar-CH₂-) | ~35 |

| Acetate Methyl (-C(O)CH₃) | ~21 |

| Aromatic Methyl (Ar-CH₃) | ~19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups (-O-CH₂- and Ar-CH₂-), confirming their adjacent positions in the ethyl chain. researchgate.net Correlations among the aromatic protons would also be visible, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.educolumbia.edu For instance, it would show a cross-peak between the proton signal at ~4.3 ppm and the carbon signal at ~65 ppm, definitively assigning them to the -O-CH₂- group. This technique is invaluable for assigning all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This is crucial for piecing together the molecular puzzle. Key HMBC correlations would include:

A correlation between the acetate methyl protons (~2.0 ppm) and the carbonyl carbon (~171 ppm).

Correlations between the -O-CH₂- protons (~4.3 ppm) and both the carbonyl carbon and the Ar-CH₂- carbon.

Correlations between the Ar-CH₂- protons (~2.9 ppm) and the aromatic carbons, confirming the attachment of the ethyl acetate moiety to the benzene ring.

Application of NMR for Regioselectivity Determination

NMR spectroscopy is a definitive method for determining the regioselectivity of a synthesis, confirming the ortho substitution pattern of this compound. The multiplicity and chemical shifts of the aromatic protons in the ¹H NMR spectrum are highly indicative of the substitution pattern. An ortho-substituted ring typically gives a complex multiplet for its four adjacent protons. In contrast, a para-substituted isomer would show two distinct doublets due to higher symmetry, and a meta-substituted isomer would present a more complex but still characteristic pattern.

Furthermore, the number of signals in the ¹³C NMR spectrum for the aromatic region is a clear indicator of the substitution pattern. docbrown.info As mentioned, the ortho isomer will display six unique aromatic carbon signals. A meta isomer would also show six, but with different chemical shifts, while a para isomer would only show four due to its plane of symmetry. youtube.comquora.com By comparing the observed spectra with predicted patterns, the ortho regiochemistry can be unequivocally confirmed.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Vibrational Mode Assignment and Correlation to Functional Groups

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its ester and substituted aromatic functionalities.

The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretch of the ester, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching vibrations of the ester group are also characteristic, appearing as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Other significant absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. libretexts.orgpressbooks.pub

Aromatic C=C stretching: These in-ring vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

C-H out-of-plane bending: Strong absorptions in the 900-690 cm⁻¹ range are characteristic of substituted benzenes. The exact position of these bands can be diagnostic of the substitution pattern. For ortho-disubstituted rings, a strong band is expected between 770 and 735 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary data. While the polar C=O bond gives a strong IR signal, the non-polar C=C bonds of the aromatic ring produce strong signals in the Raman spectrum, making it particularly useful for analyzing the aromatic core. researchgate.netanton-paar.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 | Medium |

| C=C Stretch (In-ring) | Benzene Ring | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-H Out-of-Plane Bend | ortho-Substituted Ring | 770 - 735 | Strong |

Characteristic Absorption Band Analysis for Esters and Aromatic Systems

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the key functional groups within a molecule. For this compound, these methods reveal the characteristic absorptions of its ester and aromatic components.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ester is distinguished by a "Rule of Three," which refers to three strong absorption bands corresponding to the C=O and two C-O stretching vibrations. spectroscopyonline.comspectroscopyonline.com For this compound, the following bands are characteristic:

A very strong and sharp absorption band for the carbonyl (C=O) stretch is expected in the range of 1730–1715 cm⁻¹. This peak's position is slightly lower than that of aliphatic esters (1750–1735 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.comorgchemboulder.com

Two distinct C-O stretching bands are also prominent. The C-C-O stretch, involving the carbonyl carbon, typically appears as a strong band between 1300 cm⁻¹ and 1150 cm⁻¹. uobabylon.edu.iqquimicaorganica.org The O-C-C stretch from the ethyl group side of the ester is found between 1150 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.comuobabylon.edu.iq

Aromatic C=C stretching vibrations appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹) are also present. docbrown.info

The absence of a broad O-H stretching band around 3300-2500 cm⁻¹ clearly distinguishes the ester from its isomeric carboxylic acid. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1715 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Ester C-O ("Acid" side) | Stretching | 1300 - 1150 | Strong |

| Ester C-O ("Alcohol" side) | Stretching | 1150 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₄O₂.

The theoretical exact mass, calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), is 178.09938 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition and rule out other potential formulas with the same nominal mass. amazonaws.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Nominal Mass | 178 Da |

| Theoretical Exact Mass | 178.09938 Da |

| Instrumentation | ESI-TOF, Orbitrap |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like fragrance ingredients. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced one by one into the mass spectrometer for identification and quantification. nih.govresearchgate.net

In the analysis of this compound, GC-MS can be used to:

Assess Purity: A pure sample will show a single major peak in the chromatogram at a specific retention time.

Identify Impurities: Any minor peaks can be identified by their mass spectra, revealing the presence of starting materials, by-products, or degradation products.

Structural Confirmation: The mass spectrum shows the molecular ion peak (M⁺) and a characteristic fragmentation pattern. chemguide.co.uk For this compound (M⁺ = 178), key fragments would arise from the cleavage of the ester group and the ethyl chain. A prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) or a related structure at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) moiety. The loss of the ethoxy group (-OC₂H₅) or acetic acid (CH₃COOH) can also lead to significant fragments. libretexts.orgnih.gov

For analyzing complex matrices such as perfumes or essential oils, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly for less volatile or thermally unstable compounds. mostwiedzy.plresearchgate.net The use of a Time-of-Flight (TOF) mass analyzer provides high mass accuracy and resolution. mostwiedzy.pl

LC-MS-TOF can be employed for:

Direct Analysis of Formulations: Perfumes and other consumer products can be analyzed with minimal sample preparation to identify ingredients like this compound. nih.gov

Separation of Isomers: Different isomers of phenylethyl acetate, which may be difficult to resolve by GC, can potentially be separated using specific LC column chemistries.

Analysis in Complex Biological or Environmental Samples: LC-MS-TOF is highly effective for detecting and quantifying trace amounts of the compound in intricate mixtures. mostwiedzy.plresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique that determines the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample. velp.comalgoreducation.com The experimental results are then compared to the theoretical values calculated from the compound's proposed empirical formula. nih.gov

For this compound (C₁₁H₁₄O₂), the theoretical elemental composition is:

Carbon (C): 74.13%

Hydrogen (H): 7.92%

Oxygen (O): 17.95%

A close match between the experimentally determined percentages and these theoretical values (typically within a ±0.4% deviation) provides strong evidence for the compound's empirical formula and purity. nih.gov

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|---|

| Carbon (C) | C₁₁H₁₄O₂ | 74.13% | 74.13 ± 0.4% |

| Hydrogen (H) | 7.92% | 7.92 ± 0.4% | |

| Oxygen (O) | 17.95% | 17.95 ± 0.4% |

X-ray Crystallography for Solid-State Structure Determination (for related crystalline analogues)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, studying crystalline analogues can provide invaluable insight into its molecular conformation, bond lengths, and bond angles. nih.govwebqc.org

Analysis of related crystalline organotin carboxylate structures derived from phenyl-ethanoic acids has shown that the carboxylate groups can form bridges between metal atoms, leading to polymeric structures in the solid state. researchgate.net Such studies on solid derivatives or closely related crystalline esters can reveal:

Bond Lengths and Angles: Precise measurements that can be compared with theoretical values from computational models.

Intermolecular Interactions: How molecules pack together in the solid state, which can inform about their physical properties.

By examining the crystal structures of analogues, researchers can build more accurate models of the conformational preferences of this compound in different environments.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Methodologies and Functional Selection (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

A crucial aspect of DFT calculations is the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This approach often yields highly accurate results for a wide range of chemical systems. For a molecule like 2-(2-Methylphenyl)ethyl acetate (B1210297), B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p), would be a common choice for optimizing the molecular geometry and calculating various properties. The selection of this functional and basis set has been shown to provide reliable results for similar organic molecules.

Hartree-Fock (HF) Theory and Basis Set Optimization

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it systematically neglects electron correlation, leading to energies that are higher than the true energy, it provides a valuable qualitative understanding of molecular orbitals and serves as a starting point for more advanced methods.

In HF calculations, as with DFT, the choice of a basis set is critical. A basis set is a set of mathematical functions used to build molecular orbitals. Optimization of the basis set involves selecting one that is large enough to accurately describe the electronic distribution without being computationally prohibitive. For a molecule of the size of 2-(2-Methylphenyl)ethyl acetate, basis sets like the Pople-style 6-31G(d) or the more extensive 6-311+G(d,p) are commonly employed to achieve a good balance between accuracy and computational efficiency.

Computational Software Applications (e.g., Gaussian, Gaussview, Spartan)

The theoretical calculations described above are implemented through specialized software packages. Gaussian is one of the most widely used programs for high-level quantum chemical calculations, offering a vast array of DFT and HF methods and basis sets. GaussView is a graphical user interface that works in conjunction with Gaussian to build molecules, set up calculations, and visualize the results, such as molecular orbitals and electrostatic potential maps. Spartan is another popular computational chemistry software that provides a user-friendly interface for performing a range of calculations, from molecular mechanics to advanced quantum mechanical methods, making it a valuable tool for both research and education.

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple energy minima, known as conformers, may exist.

A conformer analysis would be performed to identify the various stable conformations and their relative energies. This process typically involves systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting structure. The results of such an analysis would reveal the most stable conformer(s) of this compound and the energy barriers between them. This information is critical for understanding the molecule's behavior in different environments.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide valuable descriptors that help in predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For this compound, a calculation of the HOMO and LUMO energies would provide insight into its electrophilic and nucleophilic character and its potential reactivity in various chemical reactions.

The table below presents hypothetical data for this compound, illustrating the typical output of a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. It is important to note that these are representative values for a molecule of this type and not experimentally verified data.

| Parameter | Hypothetical Value |

| Total Energy (Hartree) | -653.12345 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.44 |

| Dipole Moment (Debye) | 2.15 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewisc.edu This approach provides a quantitative description of the charge transfer interactions within a molecule by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis would elucidate key intramolecular interactions. A primary focus would be the delocalization of electron density from the oxygen lone pairs into adjacent antibonding orbitals. Specifically, the analysis would quantify the stabilization energy associated with the interaction between the lone pair of the carbonyl oxygen (a donor NBO) and the antibonding orbital of the adjacent carbon-oxygen single bond (an acceptor NBO). This n → σ* interaction is crucial to understanding the electronic structure of the ester group. researchgate.net

Furthermore, NBO analysis can reveal hyperconjugative effects involving the aromatic ring and the ethyl acetate side chain. The interaction energies would quantify the delocalization between the π-orbitals of the benzene (B151609) ring and the σ* orbitals of the C-C and C-H bonds of the ethyl group. The analysis also provides details on the hybridization of the atomic orbitals, which deviates from ideal sp², sp³ configurations due to these electronic interactions. wisc.edu

Table 1: Hypothetical NBO Second-Order Perturbation Analysis for this compound This table illustrates the type of data generated from an NBO analysis. Values are representative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)¹ |

|---|---|---|

| LP (1) O_carbonyl | σ* (C_carbonyl - O_ester) | 5.2 |

| LP (2) O_ester | σ* (C_carbonyl - C_alpha) | 2.1 |

| π (C_ring - C_ring) | σ* (C_ring - C_ethyl) | 1.8 |

| σ (C_alpha - H) | π* (C_carbonyl = O_carbonyl) | 0.9 |

¹ E(2) represents the stabilization energy of the charge transfer interaction.

Molecular Electrostatic Potential Surfaces (MEPS) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. wolfram.com Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, the MEP map would clearly identify the carbonyl oxygen as the region of highest negative electrostatic potential (red). This is due to the high electron density from the double bond and the oxygen's lone pairs, making it the primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl group attached to the ring and the ethyl group. The aromatic ring itself would show a region of negative potential (yellow to orange) above and below the plane, characteristic of π-electron systems, making it susceptible to electrophilic attack. researchgate.net

Fukui Functions for Reactivity Prediction

Fukui functions are descriptors derived from density functional theory (DFT) that help in predicting the most reactive sites within a molecule. researchgate.netosti.gov The function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the identification of sites prone to nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). scm.comresearchgate.net The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. scm.com

In the case of this compound, Fukui function analysis would provide specific predictions for its chemical reactivity.

Site for Nucleophilic Attack: The analysis would likely identify the carbonyl carbon as the most susceptible site for a nucleophilic attack. This is because adding an electron to the molecule would cause the largest change in electron density at this electrophilic carbon.

Site for Electrophilic Attack: The carbonyl oxygen atom would be pinpointed as a primary site for electrophilic attack, as it is the most capable of donating electron density. The carbon atoms of the aromatic ring would also show susceptibility to electrophilic attack.

The dual descriptor, which combines the functions for nucleophilic and electrophilic attack, can unambiguously expose these reactive regions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations, primarily using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are widely used to predict spectroscopic parameters. nih.gov

Vibrational Frequencies: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov For this compound, these calculations would predict the characteristic stretching frequency of the C=O bond in the ester group, typically expected in the 1735-1750 cm⁻¹ region. Other predictable frequencies include C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve accuracy. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensor for each nucleus, the chemical shifts (δ) for ¹H and ¹³C can be predicted relative to a standard like tetramethylsilane (B1202638) (TMS). pressbooks.pub For this compound, the calculations would predict the distinct chemical shifts for the protons of the methyl group on the ring, the methylene (B1212753) protons, and the methyl protons of the acetate moiety. Similarly, ¹³C chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic carbons can be determined, aiding in the assignment of experimental spectra. nih.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Ester Moiety This table illustrates the correlation between calculated and observed data for a similar structural fragment.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O | 172.1 | 170.5 |

| O-CH₂ | 61.5 | 60.3 |

Thermodynamic Properties Calculation (e.g., Stability)

Computational chemistry allows for the calculation of key thermodynamic properties, providing insights into the stability and energetics of a molecule. Using DFT methods, one can calculate the total electronic energy of an optimized molecular structure. researchgate.net From this, properties such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°) can be derived.

For this compound, these calculations would provide a quantitative measure of its thermodynamic stability. By comparing the calculated energies with those of potential isomers or related compounds, one can predict relative stabilities. For instance, the stability of the ortho-substituted isomer could be compared to its meta and para counterparts. These calculations are fundamental for understanding the compound's behavior in chemical reactions and equilibria. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and data storage. researchgate.net Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). nih.gov A large β value is indicative of a significant NLO response. researchgate.net These properties are strongly related to the electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecules with a small HOMO-LUMO gap often exhibit larger hyperpolarizability. researchgate.net

For this compound, DFT calculations could determine its HOMO-LUMO energy gap and compute its β value. The presence of the π-conjugated system in the phenyl ring connected to the electron-withdrawing ester group suggests potential, albeit likely modest, NLO activity. The calculations would quantify this potential and provide a basis for comparing it with known NLO materials.

Quantitative Structure-Activity/Property Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with a specific activity or property, such as biological potency or toxicity. ijnrd.org The process involves generating a set of molecular descriptors (numerical representations of chemical information) for a series of compounds and then developing a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov

A QSAR model could be developed for a series of substituted phenyl ethyl acetates, including this compound, to predict a property of interest. For example, a QSAR study on the toxicity of aliphatic and aromatic esters could use descriptors like hydrophobicity (LogP), molecular weight, and electronic parameters to build a predictive model. researchgate.net Such a model would allow for the estimation of the toxicity of new, untested esters based solely on their chemical structure, which is valuable in risk assessment and chemical design. nih.govepa.gov

Theoretical Investigations of Isomeric Forms and Regioselectivity

Theoretical and computational chemistry offers powerful tools to investigate the structural and reactive properties of molecules like this compound. These methods can provide detailed insights into the various possible isomeric forms of the molecule and predict the regioselectivity of chemical reactions in which it participates. However, a comprehensive search of the scientific literature reveals a notable absence of specific theoretical studies focused directly on the isomeric forms and regioselectivity of this compound.

Conformational Isomers: The rotation around single bonds in this compound, particularly the bond connecting the ethyl acetate group to the phenyl ring and the bonds within the ethyl acetate moiety, can lead to various conformers with different energies. Computational analysis could predict the most stable conformers and the energy barriers between them.

Positional Isomers: The methyl group on the phenyl ring can be in the ortho, meta, or para position, leading to three distinct positional isomers: this compound, 2-(3-methylphenyl)ethyl acetate, and 2-(4-methylphenyl)ethyl acetate. Theoretical calculations could compare the relative stabilities and electronic properties of these isomers.

Regioselectivity in Synthesis: The synthesis of this compound, for instance, through the esterification of 2-(2-methylphenyl)ethanol or the reaction of a tolyl derivative with an ethyl acetate synthon, involves questions of regioselectivity. Computational models could be employed to study the reaction mechanisms and predict the favored reaction pathways, explaining why one regioisomer is formed over others. For example, in electrophilic aromatic substitution reactions on the phenyl ring, theoretical models can predict the most likely positions for substitution based on the electronic properties of the substituted ring.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes6.1.1. Hydrolysis Kinetics and Mechanisms in Aquatic Environments

No data available.

Due to the absence of research on this specific compound, no data tables or detailed findings can be provided. A table of mentioned compounds is not applicable as no related compounds were discussed in the context of 2-(2-Methylphenyl)ethyl acetate's environmental fate.

Biotic Degradation Processes

Environmental Persistence Assessment in Diverse Media (water, soil, sediments)

The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being broken down or removed. europa.eunih.gov It is often quantified by its degradation half-life (DT50). While specific experimental DT50 values for 2-(2-methylphenyl)ethyl acetate (B1210297) are not documented, its persistence can be estimated based on its structure and data from analogous compounds like ethyl acetate and other glycol ethers.

Water: In aqueous environments, this compound is susceptible to both abiotic hydrolysis (though generally slow at neutral pH) and, more significantly, microbial degradation. Esters like ethyl acetate are considered to be readily broken down in water. chemicalbook.com For example, 2-ethoxyethyl acetate is reported to degrade in water within one to a few weeks. dcceew.gov.au Given its ester structure, this compound is expected to be "non-persistent," with a half-life likely in the range of days to weeks.

Soil: In soil, microbial degradation is the primary removal mechanism. The rate of degradation depends on soil type, temperature, moisture, pH, and the diversity and acclimatization of the microbial community. europa.eu Based on criteria from the University of Hertfordshire's Pesticide Properties DataBase (PPDB), a compound with a soil DT50 of less than 30 days is considered "non-persistent". nih.gov It is anticipated that this compound would fall into this category under favorable conditions.